![molecular formula C21H22I2N4O3 B391937 N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE](/img/structure/B391937.png)
N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is a synthetic organic compound that features two iodophenyl groups and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Iodination of Phenyl Groups: The iodination of phenyl groups can be achieved using iodine and an oxidizing agent such as nitric acid.
Coupling Reactions: The iodinated phenyl groups are then coupled with the piperazine intermediate using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering cellular pathways, or affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-N’-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
- N-(4-chlorophenyl)-N’-(2-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
Uniqueness
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is unique due to the presence of iodine atoms, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs.
Propriétés
Formule moléculaire |
C21H22I2N4O3 |
|---|---|
Poids moléculaire |
632.2g/mol |
Nom IUPAC |
N-[2-[4-(3-iodobenzoyl)piperazin-1-yl]ethyl]-N'-(4-iodophenyl)oxamide |
InChI |
InChI=1S/C21H22I2N4O3/c22-16-4-6-18(7-5-16)25-20(29)19(28)24-8-9-26-10-12-27(13-11-26)21(30)15-2-1-3-17(23)14-15/h1-7,14H,8-13H2,(H,24,28)(H,25,29) |
Clé InChI |
RLIMDBSMRKUNGX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I |
SMILES canonique |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


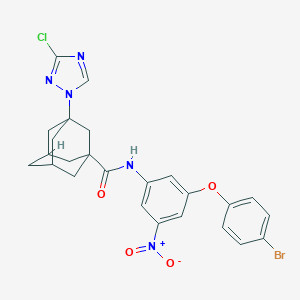
![[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate](/img/structure/B391855.png)
![1,3-diphenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B391857.png)
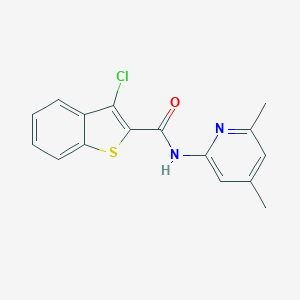
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide](/img/structure/B391860.png)

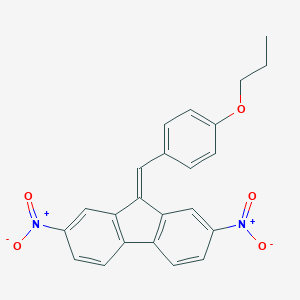
![1-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B391866.png)

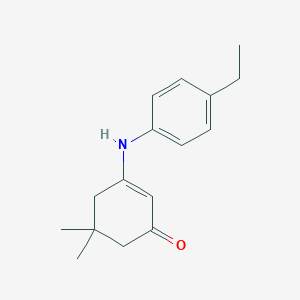
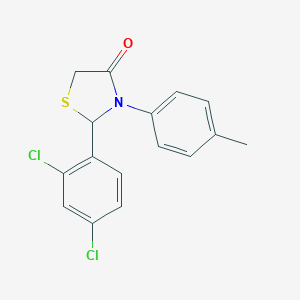
![2-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}dibenzo[b,d]furan](/img/structure/B391874.png)
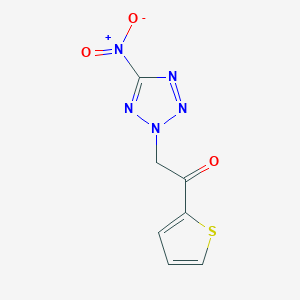
![5-benzoyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B391878.png)
